molecular formula C15H16N2O4S B5808695 N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B5808695
M. Wt: 320.4 g/mol
InChI Key: OYESTZUJCVWLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that features a furan ring, an indole core, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the furan ring or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced sulfonyl or furan derivatives.

    Substitution: Substituted indole or furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and the indole core are known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the sulfonyl group.

    1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide: Similar structure but lacks the furan ring.

Uniqueness

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to the combination of the furan ring, indole core, and sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h2-5,8-9H,6-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYESTZUJCVWLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.